(2R)-2-Propan-2-ylcyclopentan-1-one
Description
Properties
IUPAC Name |
(2R)-2-propan-2-ylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZBBVUTJFJAJR-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621700-18-2 | |
| Record name | (2R)-2-(propan-2-yl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Propan-2-ylcyclopentan-1-one can be achieved through several methods. One common approach involves the enantioselective reduction of 2-Propan-2-ylcyclopentanone using chiral catalysts. This method ensures the production of the desired (2R) enantiomer with high enantiomeric excess.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve the desired stereochemistry efficiently. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation reaction.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Propan-2-ylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
(2R)-2-Propan-2-ylcyclopentan-1-one is characterized by its cyclopentanone structure with an isopropyl substituent. The molecular formula is , and it exhibits properties typical of ketones, such as reactivity in nucleophilic addition reactions.
Synthesis Applications
The compound serves as an intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical transformations, including:
- Nucleophilic Addition : The carbonyl group can undergo nucleophilic attack, making it useful in synthesizing alcohols and other derivatives.
- Cyclization Reactions : It can participate in cyclization reactions to form more complex cyclic structures.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Reagents Used | Product |
|---|---|---|
| Nucleophilic Addition | Grignard Reagents | Alcohol derivatives |
| Aldol Condensation | Aldehydes | β-hydroxy ketones |
| Cyclization | Various amines | N-substituted cyclic compounds |
Pharmaceutical Applications
Research indicates that this compound has potential applications in drug development due to its biological activity.
Case Study: Antitumor Activity
A study explored the antitumor effects of derivatives derived from this compound. The compound was modified to enhance its pharmacological profile, leading to increased cytotoxicity against cancer cell lines.
Findings :
- Compound Modifications : Structural modifications improved binding affinity to target proteins involved in tumor growth.
- Mechanism of Action : The compound induced apoptosis in cancer cells through the activation of caspase pathways.
Agrochemical Applications
The compound's structural characteristics make it a candidate for developing agrochemicals, particularly fungicides and insecticides.
Case Study: Fungicidal Activity
Research conducted on the fungicidal properties of this compound demonstrated significant efficacy against various fungal pathogens affecting crops.
Findings :
- Efficacy : The compound showed a reduction in fungal growth by over 70% in controlled experiments.
- Application Method : It was effective when applied as a foliar spray, demonstrating potential for practical agricultural use.
Mechanism of Action
The mechanism of action of (2R)-2-Propan-2-ylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to (2R)-2-Propan-2-ylcyclopentan-1-one:
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | Cyclopentanone + isopropyl (R) | C₈H₁₄O | 126.19 | Chiral center, saturated ring |
| 2-(Prop-2-en-1-ylidene)cyclopentan-1-one | Cyclopentanone + allylidene | C₈H₁₀O | 122.17 | Conjugated double bond, unsaturated |
| 2-(Propan-2-yl)cyclopent-2-en-1-one | Cyclopentenone + isopropyl | C₈H₁₂O | 124.18 | Unsaturated ring (double bond at C2) |
| Cyclopentanone | Parent compound | C₅H₈O | 84.12 | Simple ketone, no substituents |
Key Observations:
- Saturation vs.
- Stereochemistry: The R-enantiomer of the target compound may exhibit distinct biological activity compared to its S-enantiomer or non-chiral analogs, as seen in other chiral ketones used in pharmaceuticals .
Physical and Chemical Properties
Boiling Points and Solubility:
- This compound: Predicted boiling point ~160–170°C (estimated based on alkyl substitution increasing cyclopentanone’s BP of 130°C). Moderate solubility in polar solvents due to ketone group.
- 2-(Prop-2-en-1-ylidene)cyclopentan-1-one: Lower boiling point (~140–150°C) due to reduced molecular weight and conjugation-induced stabilization. Higher solubility in non-polar solvents .
- Cyclopentanone: BP 130°C; highly polar, miscible with water.
Reactivity:
- The isopropyl group in the target compound donates electrons via induction, slightly deactivating the ketone toward nucleophilic attack compared to cyclopentanone.
- Unsaturated analogs (e.g., allylidene derivative) may undergo Diels-Alder reactions or oxidation more readily due to conjugation .
Computational and Experimental Data Gaps
- Limited experimental data exist for this compound. Molecular docking studies (e.g., AutoDock Vina) could predict its binding modes compared to analogs, but such analyses are absent in current literature .
- Spectral data (NMR, IR) and enantiomeric resolution methods for the R-isomer require further publication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
